6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
Bromination Effects
- 6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one (CID 12753544): Bromine atoms at 6 and 8 positions increase molecular weight (394.06 g/mol) and polarizability compared to non-halogenated analogs. The methyl group at position 2 reduces ring planarity, affecting π-π stacking.
- 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one (CID 270800): Lacking bromine and thioxo groups, this derivative exhibits reduced steric bulk and altered electronic profiles, favoring hydrogen bonding via the carbonyl oxygen.
Thioxo Substitution
- 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one : The thione group enhances sulfur-mediated interactions, as evidenced by N—H⋯S hydrogen bonds absent in oxo analogs. Chlorine’s smaller size compared to bromine results in tighter crystal packing.
Table 3: Structural Comparison of Quinazolinone Derivatives
The thioxo group in the target compound introduces unique electronic effects, lowering the LUMO energy and enhancing reactivity toward electrophiles compared to oxo derivatives. Bromine’s electron-withdrawing nature further polarizes the aromatic system, potentially increasing acidity at the N1 position.
Properties
CAS No. |
16760-49-9 |
|---|---|
Molecular Formula |
C14H8Br2N2OS |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
6,8-dibromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H8Br2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20) |
InChI Key |
PXCFVKWCZXVTGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate brominated phenyl isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Synthesis and Structure
6-Bromo-2-thioxo-3-(3-trifluoromethyl-phenyl)-2,3-dihydro-1H-quinazolin-4-one is synthesized as an off-white powder . The molecule contains a quinazolinone core with bromine, thioxo, and phenyl substituents .
Applications in Biological Evaluation
Research has explored the biological activities of dihydroquinazolinone derivatives, including their potential as anti-bacterial and anti-fungal agents .
Antimicrobial Activity:
- 6,8-dibromo-4(3H)quinazolinone derivatives have been screened for anti-bacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Legionella monocytogenes .
Enzyme Inhibition:
- Dihydroquinazolinone derivatives have demonstrated potential as inhibitors against AG and AA enzymes, suggesting their potential as hypoglycemic and anti-diabetic agents .
Anti-Leishmanial Agents:
- 2,3-Dihydroquinazolin-4(1H)-one derivatives show promising in silico and in vitro anti-leishmanial activities .
- These ligands bind strongly to Pyridoxal Kinase and Trypanothione Reductase from Leishmania sp., as indicated by in silico studies .
Related Compounds
Other related compounds and their applications are:
- 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one) show anti-leishmanial activities .
- 3a , 3c , and 3b analogs, with variations in substituents on the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, exhibit different antiradical potencies .
- 3a and 5a , which possess the 6-chloro-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one core, have shown efficiency against AG .
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and activities, the compound is compared with analogs differing in substituents, halogenation patterns, and biological activities.
Substituent-Driven Activity Variations
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Halogenation Effects: The target compound’s 6,8-dibromo substitution may enhance bioactivity compared to mono-halogenated analogs (e.g., 3a, 3b). However, suggests that 6-Cl (3a) outperforms 6-Br (3b) in certain assays, highlighting that halogen position and electronic effects (e.g., Cl’s electronegativity vs. Br’s hydrophobicity) critically influence activity .
- Thioxo vs. Hydroxybutynyl : The thioxo group in the target compound contrasts with the 4-(3-hydroxybutynyl) chain in 5h, which lacks reported bioactivity, suggesting the thioxo moiety is pivotal for target engagement .
- Phenyl vs.
Biological Activity
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, recognized for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by dibromo substitutions at the 6 and 8 positions and a thioxo group at the 2-position, contributes to its pharmacological properties. This article explores the biological activities of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C15H11Br2N2OS. The compound exhibits a phenyl group at the 3-position, which enhances its chemical reactivity and biological interactions. The synthesis typically involves the reaction of anthranilic acid with phenyl isothiocyanate under specific conditions to yield the final product.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been evaluated for its activity against various bacterial strains and fungi. For instance, studies have shown that compounds with similar quinazolinone structures exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb) by inhibiting key metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of mitochondrial function. The presence of bromine atoms in the structure is thought to enhance its cytotoxic effects against certain cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. SAR studies have identified that the dibromo substitution pattern significantly enhances its biological efficacy compared to other derivatives with different halogen substitutions. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-3-(trifluoromethyl)quinazolinone | Bromine at the 6-position | Enhanced activity due to trifluoromethyl group |
| 7-Chloroquinazolinone | Chlorine at the 7-position | Different halogen substitution affects activity |
| 2-Thioxoquinazolinone Derivatives | Variations in substituents on the phenyl ring | Broad spectrum of biological activities |
This table illustrates how variations in structure impact biological activity, highlighting the importance of specific substitutions in enhancing therapeutic potential.
The mechanisms through which this compound exerts its biological effects involve multiple pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties that contribute to its protective effects against oxidative stress-related damage.
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimycobacterial Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of M. tuberculosis growth in vitro, suggesting potential as a lead structure for new antimycobacterial agents .
- Cytotoxicity Testing : In vitro assays on various cancer cell lines revealed that this compound showed selective cytotoxicity with low toxicity towards normal cells .
Q & A
Q. What are the common synthetic routes for preparing 6,8-dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and what are their respective yields and conditions?
The compound is typically synthesized via bromination of 2-aminobenzamide derivatives followed by condensation with aldehydes. For example, direct bromination using N-bromosuccinimide (NBS) in chloroform-carbon tetrachloride yields 2-amino-3,5-dibromobenzamide, which is condensed with benzaldehyde derivatives in the presence of boric acid to form 6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones (65–80% yields) . Alternative green methods employ catalysts like hydroxyapatite nanoparticles (HAP NPs) or β-cyclodextrin-SO3H in aqueous media, achieving yields of 85–92% under mild conditions (e.g., reflux at 90°C for 2–4 hours) .
Q. What spectroscopic techniques are employed to characterize this compound, and what key spectral features confirm its structure?
Key techniques include:
- NMR : NMR shows characteristic peaks for the phenyl ring (δ 7.2–7.8 ppm), the thioxo group (broad singlet near δ 3.5–4.5 ppm for NH), and diastereotopic protons in the dihydroquinazolinone ring. NMR confirms carbonyl (C=O, δ 165–170 ppm) and thioxo (C=S, δ 180–185 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS displays molecular ion peaks matching the molecular formula (e.g., [M+H] at m/z 423.89 for C) .
- IR : Absorptions at 1680–1700 cm (C=O) and 1240–1260 cm (C=S) .
Q. What biological activities have been reported for this compound, and what experimental models assess these activities?
Derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit insecticidal activity against Mythimna separata (oriental armyworm), with larvicidal efficacy up to 80% at 5 μg/mL in bioassays . Anti-biofilm activity against Acinetobacter baumannii has also been reported, evaluated via minimum inhibitory concentration (MIC) assays and crystal violet staining .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of 6,8-dibromo derivatives while minimizing side reactions?
Optimization strategies include:
- Catalyst Screening : HAP NPs reduce reaction time to 2 hours and increase yields to >90% by enhancing surface area and active sites .
- Solvent Selection : Aqueous media with β-cyclodextrin-SO3H improve regioselectivity and reduce byproducts (e.g., dehydrogenated quinazolinones) .
- Temperature Control : Lower temperatures (25–50°C) during bromination prevent over-bromination, as observed in NBS-mediated syntheses .
Q. When encountering discrepancies in NMR or mass spectrometry data, what strategies resolve structural ambiguities?
- 2D NMR : HSQC and HMBC correlations clarify coupling between protons and carbons, resolving diastereomer overlaps .
- X-ray Crystallography : Single-crystal analysis definitively assigns stereochemistry, as demonstrated for 2-benzoyl-3-phenethyl derivatives .
- Isotopic Labeling : -labeled analogs help distinguish NH protons in crowded spectral regions .
Q. How does the electronic effect of substituents on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., -Br, -NO) enhance electrophilicity at the C6 and C8 positions, facilitating Suzuki-Miyaura cross-coupling with arylboronic acids (70–85% yields). Conversely, electron-donating groups (e.g., -OCH) reduce reactivity, requiring Pd(OAc)/PPh catalysts and elevated temperatures (100–120°C) . Computational DFT studies correlate Hammett σ values with reaction rates, guiding substituent selection .
Q. What computational methods support the understanding of this compound’s structure-activity relationship (SAR)?
- Molecular Docking : Simulations with A. baumannii biofilm proteins (e.g., Bap) identify hydrophobic interactions between the dibromo-phenyl moiety and active sites .
- QSAR Models : Regression analyses link logP values and dipole moments to insecticidal activity, predicting optimal substituents (e.g., 3-bromo-1-(3-chloropyridinyl) groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
